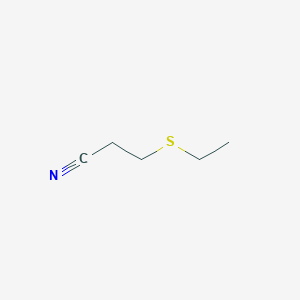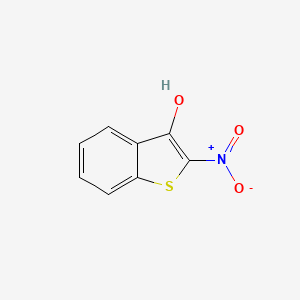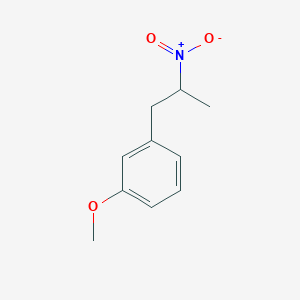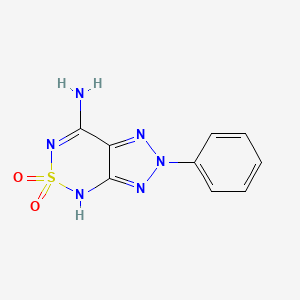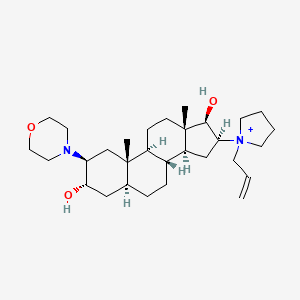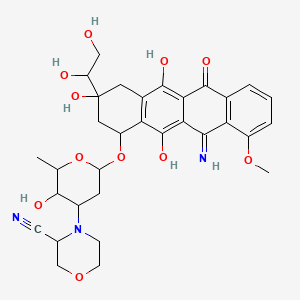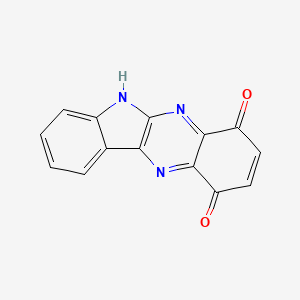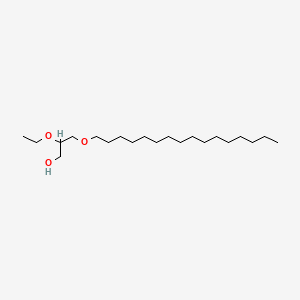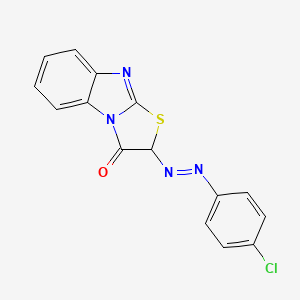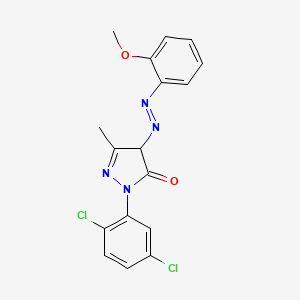
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide is a complex organic compound with the molecular formula C16H33I2N3O and a molecular weight of 537.32 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system, making it a significant molecule in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide involves several steps. One common method includes the reaction of 9,9-dimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane with 4-methylmorpholine in the presence of iodine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include iodine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions.
Industry: It is used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrogen atoms within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9-dimethyl-3-(2-(4-methylmorpholinio)ethyl)-, diiodide include:
9-Azabicyclo(3.3.1)nonane: A simpler analog with a similar bicyclic structure but without the additional substituents.
4-[2-(9,9-dimethyl-3-aza-9-azoniabicyclo(3.3.1)nonan-3-yl)ethyl]-4-methylmorpholin-4-ium, diiodide: A closely related compound with slight variations in the substituents.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
102585-71-7 |
|---|---|
Molekularformel |
C16H33I2N3O |
Molekulargewicht |
537.26 g/mol |
IUPAC-Name |
4-[2-(9,9-dimethyl-3-aza-9-azoniabicyclo[3.3.1]nonan-3-yl)ethyl]-4-methylmorpholin-4-ium;diiodide |
InChI |
InChI=1S/C16H33N3O.2HI/c1-18(2)15-5-4-6-16(18)14-17(13-15)7-8-19(3)9-11-20-12-10-19;;/h15-16H,4-14H2,1-3H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ZRIVOCZMSQRSBN-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(C2CCCC1CN(C2)CC[N+]3(CCOCC3)C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



